molecular formula C17H10N2O3 B12009092 2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

Cat. No.: B12009092
M. Wt: 290.27 g/mol
InChI Key: LSTGGMRIDCOATB-UHFFFAOYSA-N
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Description

2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of both chromone and quinazolinone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 3-formylchromone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction yields the desired product through the formation of a quinazolinone ring fused with a chromone moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinazolinone and chromone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one derivatives: These compounds have similar structures but with different substituents, leading to variations in their biological activities.

    Chromone derivatives: Compounds like flavones and isoflavones share the chromone moiety and exhibit similar biological activities.

    Quinazolinone derivatives: Compounds such as quinazoline and quinazolinone derivatives have similar core structures and are studied for their pharmacological properties.

Uniqueness

This compound is unique due to its combined chromone and quinazolinone structure, which allows it to exhibit a wide range of biological activities and applications. Its dual functionality makes it a versatile compound for various scientific research fields.

Properties

Molecular Formula

C17H10N2O3

Molecular Weight

290.27 g/mol

IUPAC Name

2-(2-oxochromen-3-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C17H10N2O3/c20-16-11-6-2-3-7-13(11)18-15(19-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H,(H,18,19,20)

InChI Key

LSTGGMRIDCOATB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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